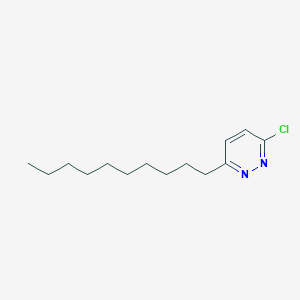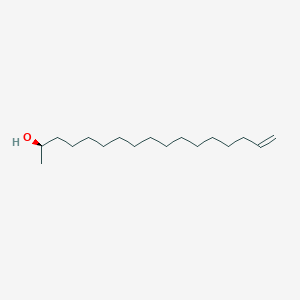
(2R)-heptadec-16-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-heptadec-16-en-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by a long carbon chain with a double bond and a hydroxyl group attached to the second carbon atom. This compound is chiral, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-heptadec-16-en-2-ol can be achieved through various methods. One common approach involves the reduction of the corresponding ketone, heptadec-16-en-2-one, using a chiral reducing agent to ensure the formation of the (2R) enantiomer. Another method involves the asymmetric hydrogenation of a precursor alkene in the presence of a chiral catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize specialized catalysts and controlled reaction conditions to achieve high yields and enantiomeric purity. The choice of catalyst and reaction parameters is crucial to ensure the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-heptadec-16-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to other functional groups.
Major Products Formed
Oxidation: Heptadec-16-en-2-one or heptadec-16-enal.
Reduction: Heptadecane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2R)-heptadec-16-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.
Mécanisme D'action
The mechanism of action of (2R)-heptadec-16-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-heptadec-16-en-2-ol: The enantiomer of (2R)-heptadec-16-en-2-ol with opposite spatial arrangement.
Heptadec-16-en-2-one: The corresponding ketone with similar carbon chain length and double bond.
Heptadecane: The fully saturated alkane with the same carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions and interact with chiral biological targets makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
185671-83-4 |
|---|---|
Formule moléculaire |
C17H34O |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
(2R)-heptadec-16-en-2-ol |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3,17-18H,1,4-16H2,2H3/t17-/m1/s1 |
Clé InChI |
MMHQTGCODPIGTE-QGZVFWFLSA-N |
SMILES isomérique |
C[C@H](CCCCCCCCCCCCCC=C)O |
SMILES canonique |
CC(CCCCCCCCCCCCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
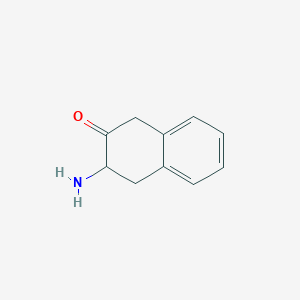


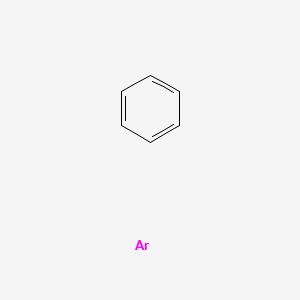
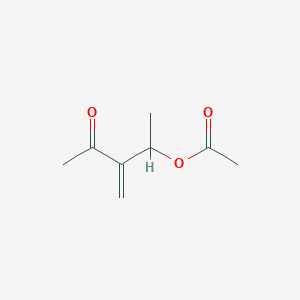
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
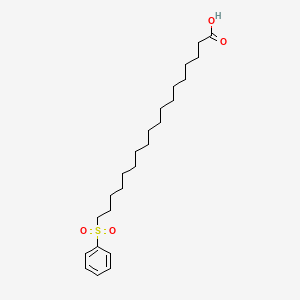
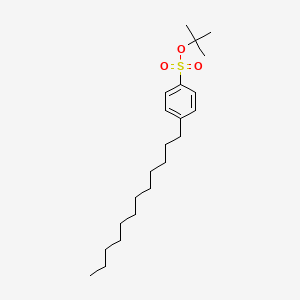

![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
